molecular formula C10H12N2O B6254391 1-nitroso-2-phenylpyrrolidine CAS No. 3237-85-2

1-nitroso-2-phenylpyrrolidine

Cat. No.: B6254391
CAS No.: 3237-85-2
M. Wt: 176.21 g/mol
InChI Key: HFXOBJNNUVQCAF-UHFFFAOYSA-N
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Description

1-nitroso-2-phenylpyrrolidine: is an organic compound characterized by a nitroso group attached to a pyrrolidine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-nitroso-2-phenylpyrrolidine can be synthesized through several methods. One common approach involves the nitrosation of 2-phenylpyrrolidine using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction typically occurs at low temperatures to prevent decomposition and side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-nitroso-2-phenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-nitroso-2-phenylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitroso-2-phenylpyrrolidine involves its ability to act as a nitrosating agent. The nitroso group can transfer a nitroso moiety to other molecules, leading to the formation of nitroso derivatives. This reactivity is crucial in various chemical and biological processes, including the modification of proteins and nucleic acids .

Comparison with Similar Compounds

  • 1-nitroso-2-methylpyrrolidine
  • 1-nitroso-2-ethylpyrrolidine
  • 1-nitroso-2-isopropylpyrrolidine

Comparison: 1-nitroso-2-phenylpyrrolidine is unique due to the presence of the phenyl group, which imparts distinct chemical properties compared to its alkyl-substituted counterparts. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

3237-85-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-nitroso-2-phenylpyrrolidine

InChI

InChI=1S/C10H12N2O/c13-11-12-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

HFXOBJNNUVQCAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)N=O)C2=CC=CC=C2

Purity

95

Origin of Product

United States

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